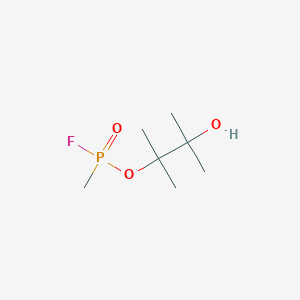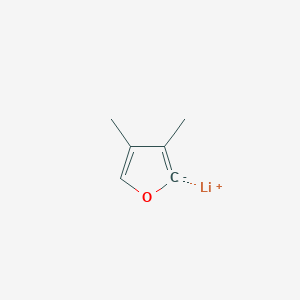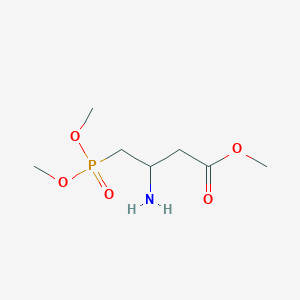
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate is an organic compound with a complex structure that includes an amino group, a dimethoxyphosphoryl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the dimethoxyphosphoryl group. The amino group can be introduced through subsequent reactions involving amination reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethoxyphosphoryl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context. The dimethoxyphosphoryl group can participate in phosphorylation reactions, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2-{[(4-methoxybenzyl)amino]methyl}butanoate
- Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate
Uniqueness
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and interaction with biological targets.
Properties
CAS No. |
116139-41-4 |
|---|---|
Molecular Formula |
C7H16NO5P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
methyl 3-amino-4-dimethoxyphosphorylbutanoate |
InChI |
InChI=1S/C7H16NO5P/c1-11-7(9)4-6(8)5-14(10,12-2)13-3/h6H,4-5,8H2,1-3H3 |
InChI Key |
RUKVFWHGSDUSPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CP(=O)(OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


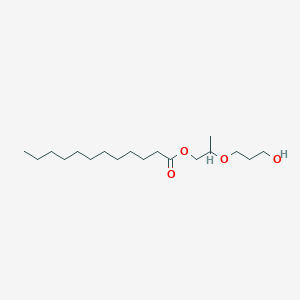
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
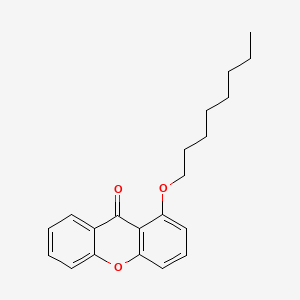
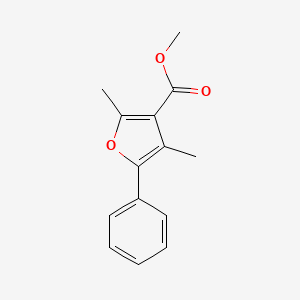
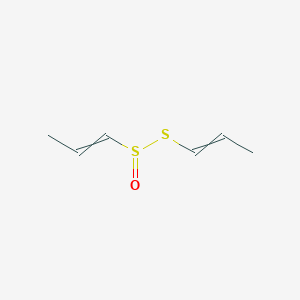
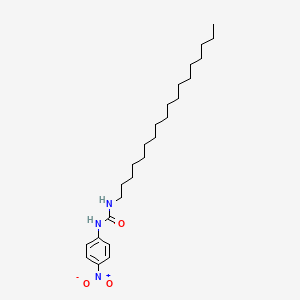
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
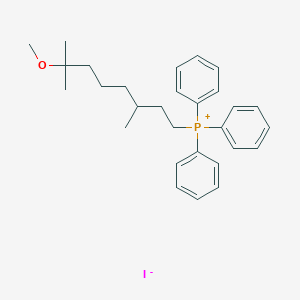
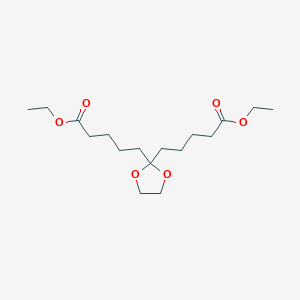
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)

